Bromo-PEG3-CH2CO2tBu
Overview
Description
Bromo-PEG3-CH2CO2tBu is a compound belonging to the class of polyethylene glycol (PEG) derivatives. It contains a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo-PEG3-CH2CO2tBu can be synthesized through a series of chemical reactions involving the introduction of a bromide group and a t-butyl protected carboxyl group into a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The PEG backbone is first synthesized or obtained commercially.
Bromination: The PEG backbone is then reacted with a brominating agent to introduce the bromide group.
Carboxylation: The brominated PEG is further reacted with a carboxylating agent to introduce the carboxyl group.
Protection: The carboxyl group is protected using a t-butyl protecting group to yield the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Bromo-PEG3-CH2CO2tBu undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group in this compound is a good leaving group, making it suitable for nucleophilic substitution reactions. Common nucleophiles include thiols, amines, and alcohols.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as thiols, amines, and alcohols are commonly used. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the t-butyl protecting group
Major Products Formed
Nucleophilic Substitution: The major products formed are PEG derivatives with the nucleophile replacing the bromide group.
Deprotection: The major product is the free carboxyl group derivative of PEG
Scientific Research Applications
Bromo-PEG3-CH2CO2tBu has a wide range of applications in scientific research, including:
Chemistry: It is used as a linker in the synthesis of complex molecules and in bioconjugation reactions.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: It is utilized in the production of PEGylated products, which have applications in various industrial processes
Mechanism of Action
The mechanism of action of Bromo-PEG3-CH2CO2tBu involves its ability to undergo nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing nucleophiles to attach to the PEG backbone. The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Bromo-PEG3-CH2CO2tBu can be compared with other similar compounds, such as:
- Bromo-PEG1-CH2CO2tBu
- Bromo-PEG2-CH2CO2tBu
- Bromo-PEG4-CH2CO2tBu
- Bromo-PEG5-CH2CO2tBu
These compounds differ in the length of the PEG spacer, which affects their solubility and reactivity. This compound is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BrO5/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLOTPAWUBQPND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BrO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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